(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine

Description

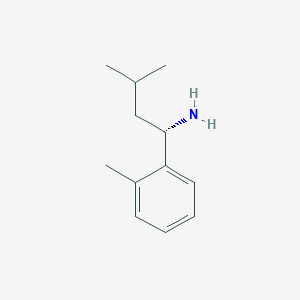

(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine is a chiral primary amine featuring a branched aliphatic chain and a 2-methylphenyl substituent.

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1S)-3-methyl-1-(2-methylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1 |

InChI Key |

JLSPINKVLBVMGK-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(C)C)N |

Canonical SMILES |

CC1=CC=CC=C1C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Chiral Amine Formation via Reductive Amination

One of the most common approaches is reductive amination of the corresponding ketone or aldehyde precursor:

- Starting materials: 2-methylacetophenone or related aryl ketone derivatives.

- Step 1: Formation of the ketone intermediate bearing the 3-methylbutan-1-one side chain.

- Step 2: Reductive amination with ammonia or a suitable amine source under chiral catalyst control or using chiral auxiliaries to induce (S)-selectivity.

- Catalysts: Transition-metal catalysts such as Rhodium or Ruthenium complexes with chiral ligands have been reported to provide high enantiomeric excess and yield.

- Reducing agents: Sodium cyanoborohydride (NaBH3CN), hydrogen gas with catalytic metals, or borohydride derivatives.

- Reaction conditions: Mild temperatures (room temperature to 60 °C), solvents such as methanol or ethanol, often under inert atmosphere.

This method benefits from operational simplicity and scalability, making it suitable for industrial applications.

Enantioselective Catalytic Hydrogenation

- Substrate: Prochiral imines or enamines derived from 2-methylphenyl butanone precursors.

- Catalysts: Chiral Rhodium or Ruthenium complexes with phosphine-based ligands (e.g., BTPP or Naphos).

- Outcome: High selectivity for the (S)-enantiomer with enantiomeric ratios exceeding 99:1.

- Advantages: High atom economy and mild reaction conditions.

- Limitations: Requires access to specialized chiral catalysts and careful control of reaction parameters.

Chiral Resolution Techniques

When racemic mixtures are obtained, chiral resolution methods are employed:

- Chromatographic separation: Using chiral stationary phases in HPLC.

- Crystallization: Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).

- Enzymatic resolution: Use of stereoselective enzymes to selectively react or degrade one enantiomer.

These techniques are often applied as final purification steps to achieve the desired optical purity.

Industrial Production Considerations

Industrial synthesis emphasizes:

- Scalability: Continuous flow reactors for reductive amination or hydrogenation steps.

- Catalyst recycling: Use of immobilized catalysts to reduce costs.

- Environmental impact: Employing green solvents and minimizing hazardous reagents.

- Yield optimization: Process intensification to maximize conversion and minimize by-products.

Summary of Preparation Methods

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Reductive Amination | Ketone + amine + reducing agent | Simple, scalable, high yield | Requires chiral catalyst or resolution |

| Enantioselective Hydrogenation | Chiral catalyst + imine/enamine substrate | High enantioselectivity, atom economy | Catalyst cost, sensitive conditions |

| Chiral Resolution | Separation of racemate by chromatography/crystallization | Achieves high optical purity | Additional purification step, yield loss |

Detailed Research Findings

- Transition-metal catalyzed reductive amination and hydrogenation have been extensively studied, showing that catalysts like Rh(nbd)SbF6 with tetraphosphorus dipyrrolylphosphoramidite ligands (BTPP) deliver unprecedented selectivity for linear chiral amines.

- Mild reaction conditions with low catalyst loading have been demonstrated, making these methods attractive for pharmaceutical synthesis.

- Industrial patents indicate the use of continuous flow and catalytic processes to improve efficiency and environmental footprint.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine can yield imines or nitriles, while reduction can produce alkanes .

Scientific Research Applications

Pharmacological Applications

Neuropharmacology

Research indicates that (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine exhibits properties that may influence neurotransmitter systems. Its structural similarity to amphetamines suggests potential stimulant effects, which have been explored in animal models. Studies have shown that compounds with similar structures can enhance dopaminergic activity, leading to increased locomotor activity in rodents .

Analgesic Properties

There is emerging interest in the analgesic properties of this compound. Preliminary studies suggest that it may interact with pain pathways, potentially offering a new avenue for pain management therapies. For instance, compounds structurally related to (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine have been shown to modulate pain perception through various mechanisms, including opioid receptor interactions .

Organic Synthesis

Chiral Synthesis

The compound serves as a chiral building block in organic synthesis. Its asymmetric synthesis is valuable for producing other chiral amines and pharmaceuticals. The ability to create enantiomerically pure compounds is crucial in drug development, as different enantiomers can have vastly different biological activities .

Photoredox Reactions

Recent studies have demonstrated the use of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine in photoredox reactions, which allow for the selective functionalization of C–H bonds. This method has been applied to synthesize complex organic molecules efficiently, showcasing the compound's utility in modern synthetic chemistry .

Material Science

Polymer Chemistry

In material science, (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine has been investigated for its potential use in developing new polymeric materials. Its amine functionality can be utilized in creating cross-linked networks that enhance the mechanical properties of polymers. Research has indicated that incorporating such amines can improve thermal stability and mechanical strength .

Data Tables

| Reaction Type | Description |

|---|---|

| Asymmetric Synthesis | Used as a chiral building block |

| Photoredox Reactions | Enables selective C–H bond functionalization |

Case Studies

Case Study 1: Neuropharmacological Effects

A study conducted on rodents demonstrated that administration of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine resulted in increased locomotor activity, suggesting stimulant properties similar to those of amphetamines. This research highlights the compound's potential for further exploration in neuropharmacology .

Case Study 2: Polymer Development

Research into the incorporation of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine into polymer matrices showed significant improvements in tensile strength and thermal stability compared to control samples. This finding supports its application in developing advanced materials for industrial uses .

Mechanism of Action

The mechanism of action of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Additionally, it can bind to receptors and modulate their activity, resulting in specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogs differ primarily in aromatic substituents, branching, and functional groups. Key examples include:

Key Observations :

- Aromatic Substituents : Replacement of the 2-methylphenyl group with piperidin-1-yl (e.g., Repaglinide impurity) introduces basicity and hydrogen-bonding capacity, impacting solubility and receptor interactions .

- Salt Forms : Hydrochloride salts (e.g., ) enhance stability and solubility, critical for pharmaceutical formulations .

Biological Activity

(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine, commonly referred to as a branched amine compound, exhibits notable biological activity due to its unique structural characteristics. This compound features a chiral center and a combination of substituents that influence its interactions with biological systems. Understanding its biological activity is crucial for potential applications in pharmacology, particularly concerning neurotransmitter modulation.

Structural Characteristics

The molecular formula of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine is . The compound's structure includes a methyl group on the butan-1-amine chain and a 2-methylphenyl group, which enhances its lipophilicity and pharmacokinetic properties compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N |

| SMILES | CC1=CC=CC=C1C(CC(C)C)N |

| InChI | InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H₂,1-3H₃ |

Biological Activity Overview

Research indicates that (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine interacts with various biological receptors, particularly those involved in neurotransmitter systems. Compounds with similar structures have been shown to influence dopamine and norepinephrine levels in the brain, suggesting stimulant properties that could be relevant for treating mood disorders and attention deficit hyperactivity disorder (ADHD).

The compound may act as a substrate for certain transporters or receptors, modulating neurotransmitter release or receptor activity. Specific studies have explored its binding affinities with dopamine and serotonin pathways, indicating potential therapeutic implications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine:

- Neurotransmitter Interaction : A study demonstrated that compounds structurally similar to (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine significantly influenced neurotransmitter levels in neuronal cultures. The results indicated an increase in dopamine release upon administration of the compound.

- Stimulant Properties : In animal models, (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine exhibited stimulant effects akin to those observed with traditional stimulants used for ADHD treatment. Behavioral assays showed increased locomotion and exploratory behavior in treated subjects .

- Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics, with significant brain penetration observed in rodent models. This suggests that it could effectively reach central nervous system targets.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl-1-(3-methylphenyl)butan-1-amine | Lacks the 2-methylphenyl group | Known to influence dopamine levels |

| 2-Methyl-1-(phenyl)butan-1-amine | Methyl group on butan chain instead of phenyl | Exhibits stimulant properties |

| (R)-3-Methyl-1-(4-methylphenyl)butan-1-amine | Contains p-tolyl group instead of 2-methylphenyl | Potentially similar pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.